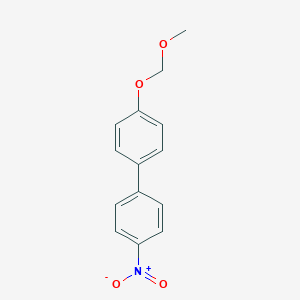![molecular formula C14H11NO4 B6294452 4'-nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde CAS No. 2271443-01-5](/img/structure/B6294452.png)
4'-nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde is an organic compound with the molecular formula C13H9NO3. It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond. This compound is characterized by the presence of a nitro group (-NO2) at the 4’ position, a methoxy group (-OCH3) at the 4 position, and an aldehyde group (-CHO) at the 2 position on the biphenyl structure. These functional groups contribute to its unique chemical properties and reactivity.
准备方法
The synthesis of 4’-nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically involve refluxing in a solvent such as dioxane .
Industrial production methods for this compound may involve similar cross-coupling reactions, but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
4’-Nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde undergoes various chemical reactions due to the presence of its functional groups. Some of the common reactions include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
These reactions can lead to the formation of various products, depending on the reagents and conditions used.
科学研究应用
4’-Nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it useful in the development of new materials and compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving nitro and aldehyde groups.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4’-nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function.
相似化合物的比较
4’-Nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde can be compared with other biphenyl derivatives such as:
4’-Nitro[1,1’-biphenyl]-4-carbaldehyde: Lacks the methoxy group, which affects its reactivity and applications.
4’-Methoxy[1,1’-biphenyl]-4-carbaldehyde:
4’-Amino[1,1’-biphenyl]-4-methoxy-2-carbaldehyde: The nitro group is replaced by an amino group, leading to different reactivity and biological activity.
These comparisons highlight the unique combination of functional groups in 4’-nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde, which contributes to its distinct chemical behavior and applications.
属性
IUPAC Name |
5-methoxy-2-(4-nitrophenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-13-6-7-14(11(8-13)9-16)10-2-4-12(5-3-10)15(17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMYQUUXGBNKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
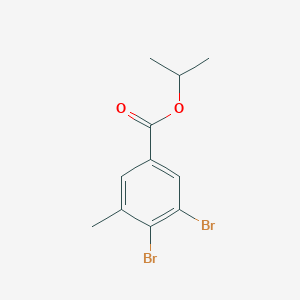
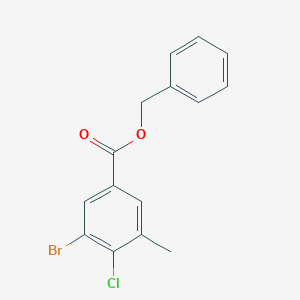
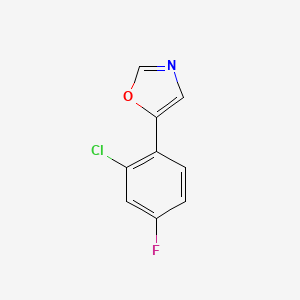
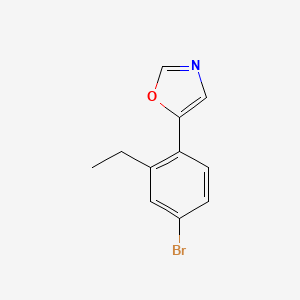
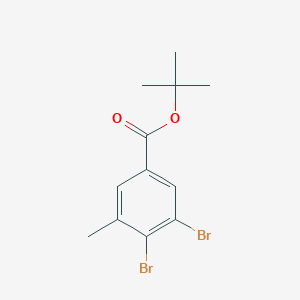

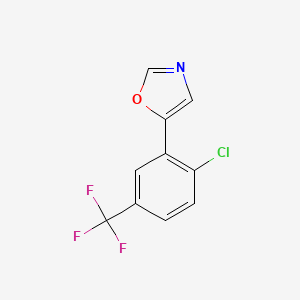
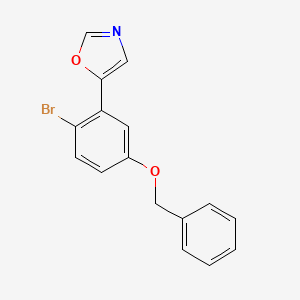
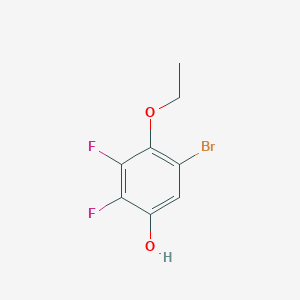
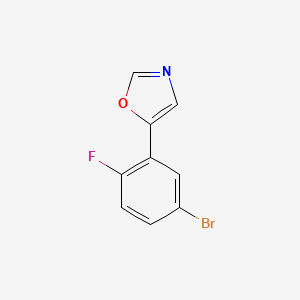
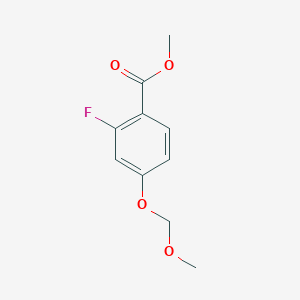
![[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B6294440.png)
